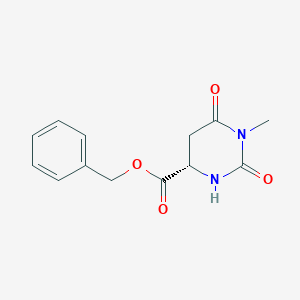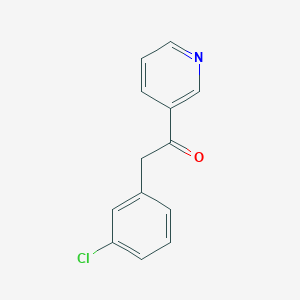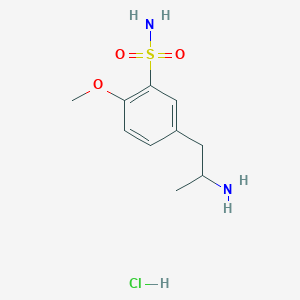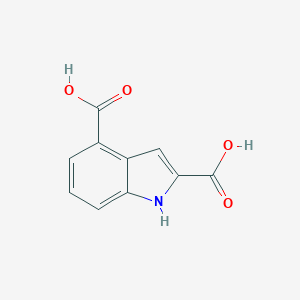
1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine (MPTP) is a synthetic compound that is primarily used in scientific research to study Parkinson's disease. MPTP is known to cause a Parkinson's-like syndrome in humans and other animals, making it a valuable tool in the study of the disease.
Mecanismo De Acción
1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a reduction in dopamine levels in the brain, which is the primary cause of the Parkinson's-like symptoms observed in animals and humans exposed to 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it allows researchers to model Parkinson's disease in animals and study its progression. This can provide valuable insights into the disease and help researchers develop new treatments. However, there are also limitations to using 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine in lab experiments. For example, the Parkinson's-like syndrome caused by 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine may not accurately reflect the progression of the disease in humans, and the selective destruction of dopaminergic neurons may not fully capture the complexity of the disease.
Direcciones Futuras
There are several future directions for research related to 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine and Parkinson's disease. One area of research is focused on developing new treatments for the disease that target the underlying mechanisms of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-induced neurodegeneration. Another area of research is focused on developing new animal models of the disease that more accurately reflect its progression in humans. Additionally, researchers are exploring the use of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine in other areas of neuroscience research, such as the study of addiction and depression.
Métodos De Síntesis
The synthesis of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine involves the condensation of 1-methyl-4-piperidone with 3-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine. The synthesis of 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson's disease. 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine is known to cause a Parkinson's-like syndrome in humans and other animals by selectively destroying dopaminergic neurons in the substantia nigra of the brain. This makes 1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine a valuable tool in the study of Parkinson's disease, as it allows researchers to model the disease in animals and study its progression.
Propiedades
Número CAS |
105223-62-9 |
|---|---|
Nombre del producto |
1-Methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol |
InChI |
InChI=1S/C12H15NO/c1-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-5,9,14H,6-8H2,1H3 |
Clave InChI |
QNIPNOMEHDJBAL-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)O |
SMILES canónico |
CN1CCC(=CC1)C2=CC(=CC=C2)O |
Otros números CAS |
105223-62-9 |
Sinónimos |
1-methyl-4-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine meta-hydroxy-MPTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















